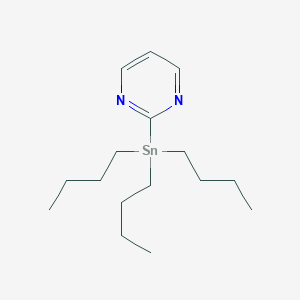












|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].Cl[C:27]1[N:32]=[CH:31][CH:30]=[CH:29][N:28]=1>O.O1CCCC1.CCCCCC>[N:28]1[CH:29]=[CH:30][CH:31]=[N:32][C:27]=1[Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25]
|


|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=N1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.57 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled to −78° C.
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added drowise
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at −78° C. for one hour as it
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
at 0° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
WASH
|
|
Details
|
eluted with hexane/ethyl acetate (10:1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(N=CC=C1)[Sn](CCCC)(CCCC)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 654 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |